(4E, 14Z)-Sphingadienine-C18-1-phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

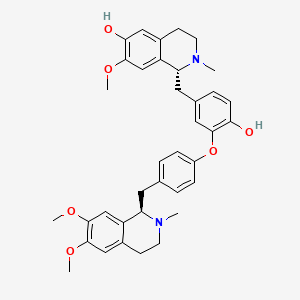

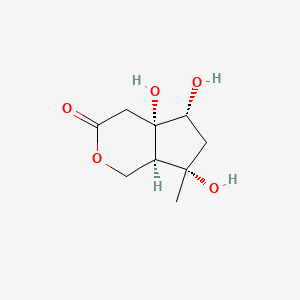

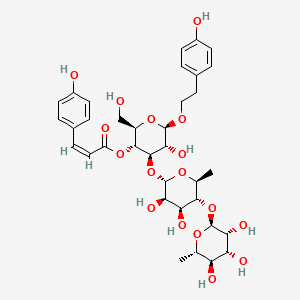

“(4E, 14Z)-Sphingadienine-C18-1-phosphate” is a sphingoid that is sphingosine having an additional cis-double bond at position 14. It has a role as a mouse metabolite. It is a sphingoid and an aminodiol. It is functionally related to a sphingosine .

Synthesis Analysis

The dienic long-chain base of human plasma sphingomyelins has been identified as d-erythro-1,3-dihydroxy-2-amino-4-trans-14-cis-octadecadiene. A similar sphingosine has also been detected in plasma sphingomyelins of rat, rabbit, and cat .Molecular Structure Analysis

The molecular formula of “(4E, 14Z)-Sphingadienine-C18-1-phosphate” is C18H35NO2. The IUPAC name is (2S,3R,4E,14Z)-2-aminooctadeca-4,14-diene-1,3-diol .Physical And Chemical Properties Analysis

The molecular weight of “(4E, 14Z)-Sphingadienine-C18-1-phosphate” is 297.5 g/mol. It has 3 hydrogen bond donors and 3 hydrogen bond acceptors. The exact mass is 297.266779359 g/mol .Scientific Research Applications

Sphingosine 1-Phosphate Signaling in Mammalian Cells

Sphingosine 1-phosphate (S1P) is a lysolipid that plays crucial roles in mitogenesis, differentiation, migration, and apoptosis through receptor-dependent mechanisms. S1P signaling is mediated by the endothelial differentiation gene (EDG) G-protein-coupled receptor family. This signaling influences various cellular responses including transcription factor activation, cytoskeletal protein regulation, adhesion molecule expression, and caspase activities. Understanding the enzymatic pathways involved in S1P metabolism provides insights into potential therapeutic targets for diseases like cancer, angiogenesis, and inflammation (Pyne & Pyne, 2000).

Sphingolipids in Food and Health

Sphingolipids (SLs), including S1P, are critical for cell functions and human health, regulating a wide range of cellular processes. The review on dietary SLs underscores their roles in disease etiology and prevention, including bacterial infection, cancers, neurodegenerative diseases, and metabolic syndrome. This indicates the potential of dietary SLs as functional constituents for improving human health, highlighting the importance of understanding SL metabolism and signaling in nutritional science (Wang et al., 2020).

Therapeutic Targeting of Sphingosine Phosphate Lyase

Sphingosine phosphate lyase (SPL) degrades S1P, regulating its signaling and contributing to various physiological and pathological processes, including cancer, immunity, and inflammation. SPL's role in modulating S1P levels makes it a promising target for pharmacological manipulation in treating diseases (Kumar & Saba, 2009).

S1P Signaling in Atherosclerosis and Vascular Biology

S1P influences endothelial and vascular smooth muscle cell functions, playing a critical role in atherosclerosis development. It promotes endothelial cell migration, proliferation, and barrier integrity while inhibiting vascular smooth muscle cell migration. Understanding S1P signaling in vascular biology could inform new therapeutic strategies for cardiovascular diseases (Tamama & Okajima, 2002).

properties

CAS RN |

1622300-16-6 |

|---|---|

Product Name |

(4E, 14Z)-Sphingadienine-C18-1-phosphate |

Molecular Formula |

C18H36NO5P |

Molecular Weight |

377.462 |

IUPAC Name |

[(2S,3R,4E,14Z)-2-amino-3-hydroxyoctadeca-4,14-dienyl] dihydrogen phosphate |

InChI |

InChI=1S/C18H36NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h4-5,14-15,17-18,20H,2-3,6-13,16,19H2,1H3,(H2,21,22,23)/b5-4-,15-14+/t17-,18+/m0/s1 |

InChI Key |

UYQLIIBGFGHMQC-YQDZIVAPSA-N |

SMILES |

CCCC=CCCCCCCCCC=CC(C(COP(=O)(O)O)N)O |

synonyms |

(2S,3R,4E,14Z)-2-Amino-3-hydroxyoctadeca-4,14-dien-1-yl Dihydrogen Phosphate; (E,Z)-D-erythro-2-Amino-4,14-octadecadiene-1,3-diol Dihydrogen Phosphate; [R-[R*,S*-(E,Z)]]-2-Amino-4,14-octadecadiene-1,3-diol Dihydrogen Phosphate; Sphingadienine Dihydro |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

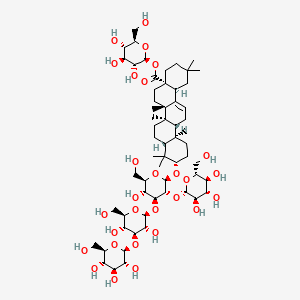

![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B591338.png)

![sodium;chromium;4-hydroxy-3-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]-N-phenylbenzenesulfonamide](/img/structure/B591343.png)